N-(氰甲基)-2-环己氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

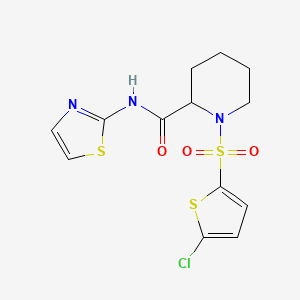

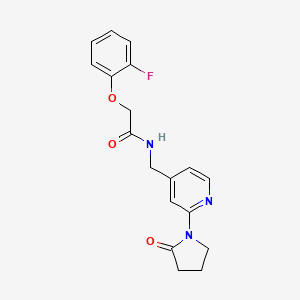

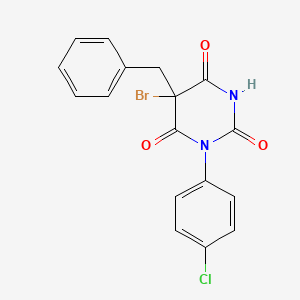

“N-(Cyanomethyl)-2-cyclohexyloxybenzamide” is a compound that contains a cyanomethyl group (N≡CCH2–), a type of nitrile group . The cyanomethyl group is attached to a benzamide moiety, which is a common structure in many pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, cyanomethyl groups can be introduced into molecules using cyanomethyl salts of pyridine and analogous isoquinolines .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

The cyanomethyl group can participate in various chemical reactions. For example, it can be used in the synthesis of annulated heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and can be determined using various analytical techniques .科学研究应用

Cyanoacetamide Derivatives in Heterocyclic Synthesis

Cyanoacetamide derivatives serve as privileged structures and play a crucial role in heterocyclic synthesis. Researchers utilize them extensively as reactants due to the suitable positioning of the carbonyl and cyano functions. The active hydrogen on C-2 of these compounds participates in various condensation and substitution reactions. Additionally, their diverse biological activities have drawn attention from biochemists. These derivatives can be synthesized through methods such as direct treatment of amines with alkyl cyanoacetates .

Biologically Active Novel Heterocyclic Moieties

The chemical reactivity and reactions of cyanoacetamide derivatives lead to the formation of novel heterocyclic moieties. These compounds have potential applications as chemotherapeutic agents. Researchers explore their utility in building various organic heterocycles, emphasizing their role in drug discovery and development .

Nitrogen Atom Deletion Reagent

In recent research, an anomeric N-pivaloyloxy-N-alkoxyamide amide has been used as a “nitrogen-deleting” reagent. This elegant method allows for the “skeletal editing” of organic molecules by selectively removing nitrogen atoms. Such reagents hold promise for synthetic chemistry and structural modifications .

Cyanide Sensing in Aqueous Media

The addition of α-cyanomethyl pyridine to naphthalimide via trifluoromethyl-directed CH functionalization enables cyanide sensing in aqueous environments. This application has implications for environmental monitoring and safety.

Treatment Indicator Chemicals in Wastewater Analysis

Researchers have studied the removal efficacy of conventional and intensified treatment wetland designs using treatment indicator chemicals. These include caffeine, ibuprofen, naproxen, benzotriazole, diclofenac, acesulfame, and carbamazepine. The compound “AKOS016937974” could potentially contribute to such studies .

Synthesis of Trifluoromethyl N,N-Aminals

The compound has been involved in the synthesis of trifluoromethyl N,N-aminals from nitrogen-containing heterocycles using a plasma flow microreactor. This application highlights its versatility in organic synthesis.

安全和危害

属性

IUPAC Name |

N-(cyanomethyl)-2-cyclohexyloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c16-10-11-17-15(18)13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYBNUQMRBDDEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-2-cyclohexyloxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)

![N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587367.png)

![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587370.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)acetamide](/img/structure/B2587373.png)

![3-[(2-phenylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2587374.png)

![2-(2-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2587379.png)